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Compound of Interest

Compound Name: 2,4-Di-tert-butylaniline

Cat. No.: B189168 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of 2,4-, 2,6-, and 3,5-di-tert-butylaniline isomers, supported by

experimental data and protocols.

The strategic placement of bulky tert-butyl groups on the aniline ring significantly influences the

spectroscopic properties of its isomers. This guide provides a comparative analysis of the ¹H

NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry data for 2,4-, 2,6-, and 3,5-di-tert-

butylaniline. Understanding these differences is crucial for the unambiguous identification and

characterization of these compounds in various research and development applications,

including as synthetic intermediates in drug discovery and materials science.

Structural and Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three di-tert-butylaniline

isomers. The data highlights the impact of the substitution pattern on the chemical shifts,

vibrational frequencies, electronic transitions, and fragmentation patterns.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Isomer
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

2,4-Di-tert-

butylaniline
~7.2 (d) Doublet 1H H-6

~7.1 (dd)
Doublet of

Doublets
1H H-5

~6.6 (d) Doublet 1H H-3

~3.8 (br s) Broad Singlet 2H -NH₂

1.43 (s) Singlet 9H C(CH₃)₃ at C-4

1.29 (s) Singlet 9H C(CH₃)₃ at C-2

2,6-Di-tert-

butylaniline
7.08 (t) Triplet 1H H-4

6.75 (d) Doublet 2H H-3, H-5

3.84 (s) Singlet 2H -NH₂

1.44 (s) Singlet 18H 2 x C(CH₃)₃

3,5-Di-tert-

butylaniline
6.82 (t) Triplet 1H H-4

6.55 (d) Doublet 2H H-2, H-6

3.58 (s) Singlet 2H -NH₂

1.28 (s) Singlet 18H 2 x C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Isomer Chemical Shift (δ, ppm) Assignment

2,4-Di-tert-butylaniline
~143, ~139, ~136, ~123, ~118,

~115
Aromatic Carbons

~34.2, ~34.0 Quaternary C of t-butyl

~31.6, ~29.5 CH₃ of t-butyl

2,6-Di-tert-butylaniline 143.5, 122.9, 121.7 Aromatic Carbons

34.2 Quaternary C of t-butyl

31.5 CH₃ of t-butyl

3,5-Di-tert-butylaniline 148.8, 143.2, 113.8, 110.4 Aromatic Carbons

34.9 Quaternary C of t-butyl

31.5 CH₃ of t-butyl

Table 3: IR, UV-Vis, and Mass Spectrometry Data

Isomer IR (cm⁻¹) UV-Vis (λmax, nm)
Mass Spectrometry
(m/z)

2,4-Di-tert-butylaniline

3480, 3390 (N-H str),

2960 (C-H str), 1620

(N-H bend), 1510,

1480 (C=C str)[1]

Not Found
M⁺ at 205, fragments

at 190, 148

2,6-Di-tert-butylaniline

~3400 (N-H str),

~2950 (C-H str),

~1600 (N-H bend)[2]

~285[2]

M⁺ at 205, loss of

methyl (m/z 190) is a

key fragmentation[2]

3,5-Di-tert-butylaniline

3440, 3360 (N-H str),

2960 (C-H str), 1620

(N-H bend), 1590

(C=C str)

Not Found

M⁺ at 205, prominent

fragments at 190 and

134[3]
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Experimental Workflows and Structural
Relationships
The following diagrams illustrate the structural differences between the isomers and a general

workflow for their spectroscopic analysis.

Caption: Structural relationship of di-tert-butylaniline isomers.
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Caption: General experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

analysis of di-tert-butylaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 300 or 500 MHz NMR spectrometer.
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Sample Preparation: Approximately 5-10 mg of the di-tert-butylaniline isomer was dissolved

in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as

an internal standard.

¹H NMR Acquisition: Spectra were acquired at 25 °C. A standard pulse sequence was used

with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Proton-decoupled spectra were acquired. A greater number of scans

were necessary compared to ¹H NMR to obtain adequate signal intensity.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample was prepared between two

potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by mixing a

small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹. A background

spectrum was collected and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the di-tert-butylaniline isomer was prepared in a

suitable UV-grade solvent (e.g., ethanol or cyclohexane) to an appropriate concentration to

ensure the absorbance is within the linear range of the instrument (typically between 0.1 and

1.0).

Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-

400 nm. The wavelength of maximum absorbance (λmax) was determined.

Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled

with a gas chromatograph (GC-MS).

Sample Preparation: A dilute solution of the sample was prepared in a volatile solvent (e.g.,

methanol or dichloromethane).

GC-MS Conditions: The sample was injected into the GC, and the components were

separated on a suitable capillary column before entering the mass spectrometer.

MS Conditions: Electron ionization was performed at 70 eV. The mass spectrum was

scanned over a mass-to-charge (m/z) range of approximately 50-300 amu. The molecular

ion peak and the fragmentation pattern were analyzed. The base peak in the mass spectrum

of 2,6-di-tert-butylaniline may correspond to fragments from the cleavage of carbon-carbon

bonds within the tert-butyl groups.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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